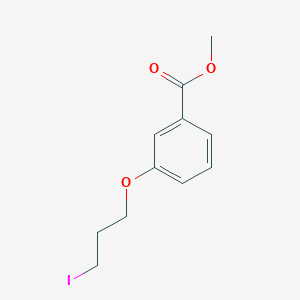

Methyl 3-(3-iodopropoxy)benzoate

説明

Methyl 3-(3-iodopropoxy)benzoate: is an organic compound with the molecular formula C11H13IO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a 3-iodopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-iodopropoxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Methyl 3-(3-iodopropoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Concentrated nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation, respectively.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

Reduction: Formation of 3-(3-iodopropoxy)benzyl alcohol.

Oxidation: Formation of nitro or sulfonic acid derivatives of the aromatic ring.

科学的研究の応用

Methyl 3-(3-iodopropoxy)benzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of Methyl 3-(3-iodopropoxy)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions.

類似化合物との比較

Methyl 3-(3-bromopropoxy)benzoate: Similar structure but with a bromine atom instead of iodine.

Methyl 3-(3-chloropropoxy)benzoate: Similar structure but with a chlorine atom instead of iodine.

Methyl 3-(3-fluoropropoxy)benzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Methyl 3-(3-iodopropoxy)benzoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine contribute to its distinct reactivity profile.

生物活性

Methyl 3-(3-iodopropoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound is an ester derivative of benzoic acid. The presence of the iodine atom and the propoxy group significantly influences its biological activity. The compound can be synthesized through various methods, including esterification reactions involving 3-hydroxybenzoic acid and 3-iodopropanol.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. For instance, research involving similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the introduction of halogen substituents enhances antimicrobial potency by increasing lipophilicity and enabling better membrane penetration .

Table 1: Antimicrobial Activity of Methyl Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 27 |

| Escherichia coli | 24 | |

| Methyl benzoate | Staphylococcus aureus | 20 |

| Escherichia coli | 22 |

Inhibition of Mycobacterial Growth

This compound has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis. The polyketide synthase Pks13 is a critical target in this context, as it plays a vital role in mycolic acid synthesis, essential for mycobacterial survival. Compounds with structural similarities to this compound have shown promise in inhibiting Pks13, suggesting that this compound may also possess similar inhibitory effects .

Study on Antibacterial Activity

A study focused on synthesizing novel derivatives of benzoic acid highlighted the antibacterial properties of compounds similar to this compound. The results showed that these compounds were effective against various bacterial strains, particularly Staphylococcus aureus and E. coli. The study emphasized the importance of structural modifications in enhancing biological activity .

Research on Mycobacterial Inhibitors

Another significant study explored the role of methyl derivatives in inhibiting the growth of Mycobacterium tuberculosis. This research identified specific modifications that increased potency against Pks13, underscoring the potential for developing new therapeutic agents from compounds like this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Targeting Mycobacterial Pathways : By inhibiting Pks13, this compound may interfere with mycolic acid production, crucial for M. tuberculosis viability.

特性

IUPAC Name |

methyl 3-(3-iodopropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFKCOPVCWIKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737477 | |

| Record name | Methyl 3-(3-iodopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917902-98-8 | |

| Record name | Methyl 3-(3-iodopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。